Product packaging for Di(phenylmercury) dodecylsuccinate(Cat. No.:CAS No. 24806-32-4)

Di(phenylmercury) dodecylsuccinate

Cat. No.: B14147515
CAS No.: 24806-32-4
M. Wt: 839.8 g/mol
InChI Key: MQEJYIMYBBHTMM-UHFFFAOYSA-L
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Description

Contextualization within the Broader Class of Organomercury Compounds

Di(phenylmercury) dodecylsuccinate is classified as an organomercury compound, a group of organometallic substances characterized by at least one covalent bond between a carbon and a mercury atom. ontosight.aigreenfacts.org These compounds are a distinct class within organometallic chemistry, which also includes organopalladium and organocadmium compounds. chemeurope.com The carbon-mercury (C-Hg) bond is typically stable in the presence of air and moisture but can be sensitive to light. chemeurope.com

Organomercury compounds can be categorized based on the organic group attached to the mercury atom, such as alkyl (e.g., methylmercury (B97897), ethylmercury) or aryl (e.g., phenylmercury) derivatives. ontosight.ai this compound, as its name implies, features two phenylmercury (B1218190) groups bonded to a dodecylsuccinate structure. ontosight.ai Its chemical formula is C28H36Hg2O4. chemicalbook.com

Generally, organomercury compounds featuring divalent mercury (Hg(II)) often exhibit a linear geometry. wikipedia.orgwikiwand.com They are known for their high toxicity, a characteristic attributed to mercury's ability to bind to thiol groups in proteins, which disrupts normal cellular functions. ontosight.ai While some organomercury compounds are highly reactive, others, like this compound, are relatively stable at room temperature but may decompose when exposed to ultraviolet radiation or strong oxidants.

Table 1: Properties of this compound

Property Description Source(s)
Chemical Name This compound chemicalbook.com
Alternate Name Di(phenylmercuric) dodecenyl succinate (B1194679)
CAS Number 27236-65-3
Molecular Formula C28H36Hg2O4 chemicalbook.com
Molecular Weight 837.77 g/mol
Appearance Colorless or yellowish crystals
Solubility Soluble in organic solvents like ether, chloroform, and benzene (B151609).
Melting Point Approximately 160-165 °C
Stability Relatively stable at room temperature; may decompose under UV radiation or with strong oxidants.

Historical Significance of Phenylmercury Derivatives in Industrial Applications

Phenylmercury derivatives, a subgroup of organomercury compounds, have a significant history of use across various industrial and commercial sectors due to their potent biocidal properties. pandoraindia.com Though their use has been curtailed due to environmental and health concerns, their applications were widespread. ontosight.aipandoraindia.comsgs.com

One of the primary uses for phenylmercury compounds, such as phenylmercury acetate (B1210297) (PMA), was as a fungicide and bactericide. In agriculture, they were applied to crops and used for seed treatment to control fungal and bacterial infections, thereby protecting plant health and improving yields. pandoraindia.comwikipedia.orginchem.org They were also employed as industrial fungicides to prevent the growth of fungi on materials like leather, paper, and in paints. pandoraindia.comwikipedia.orgnih.gov

In the paint and coatings industry, phenylmercury compounds served as preservatives to prevent microbial spoilage in the can and as mildewcides on the paint film. ontosight.ainih.gov Similarly, the paper and pulp industry utilized these compounds as slimicides to control the growth of microbial biofilms during the production process. pandoraindia.com

Phenylmercury derivatives also found application as catalysts. Specifically, they were used in the manufacturing of polyurethane coatings, adhesives, sealants, and elastomers. sgs.com Other historical uses include serving as antiseptics and preservatives in some pharmaceutical products, such as eye drops, before the implementation of stricter regulations on mercury-containing substances. wikipedia.orgpandoraindia.comwikipedia.org

Table 2: Summary of Historical Industrial Applications of Phenylmercury Derivatives

Industry Application Specific Compound Example(s) Source(s)
Agriculture Fungicide, Bactericide (crop & seed treatment) Phenylmercury acetate pandoraindia.comwikipedia.orginchem.org
Paints & Coatings Preservative, Mildewcide Phenylmercury acetate, this compound ontosight.ainih.gov
Leather Fungicide Phenylmercury acetate pandoraindia.comwikipedia.org
Paper & Pulp Slimicide Phenylmercuric Nitrate (B79036) pandoraindia.com
Plastics/Polymers Catalyst (Polyurethane production) Phenylmercury acetate, Phenylmercury propionate, etc. sgs.com
Pharmaceuticals Antiseptic, Preservative (e.g., in eye drops) Phenylmercuric Nitrate, Phenylmercury acetate pandoraindia.comwikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H38Hg2O4 B14147515 Di(phenylmercury) dodecylsuccinate CAS No. 24806-32-4

Properties

CAS No.

24806-32-4

Molecular Formula

C28H38Hg2O4

Molecular Weight

839.8 g/mol

IUPAC Name

2-[2-oxo-2-(phenylmercuriooxy)ethyl]tetradecanoyloxy-phenylmercury

InChI

InChI=1S/C16H30O4.2C6H5.2Hg/c1-2-3-4-5-6-7-8-9-10-11-12-14(16(19)20)13-15(17)18;2*1-2-4-6-5-3-1;;/h14H,2-13H2,1H3,(H,17,18)(H,19,20);2*1-5H;;/q;;;2*+1/p-2

InChI Key

MQEJYIMYBBHTMM-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCCCCC(CC(=O)O[Hg]C1=CC=CC=C1)C(=O)O[Hg]C2=CC=CC=C2

Origin of Product

United States

Chemical Synthesis and Structural Analysis of Di Phenylmercury Dodecylsuccinate

Synthetic Pathways to Di(phenylmercury) Dodecylsuccinate and Related Arylmercury Succinates

The synthesis of this compound, while not extensively detailed in publicly available literature, can be inferred from established methods for preparing similar organomercury compounds. The primary approaches to forming aryl-mercury bonds involve the mercuration of aromatic rings and the reaction of mercury salts with other organometallic reagents. wikipedia.org

One general and widely applicable method for creating organomercury compounds is through the reaction of a Grignard reagent or an organolithium compound with a mercury(II) salt. wikipedia.org For instance, the reaction of two equivalents of phenylmagnesium bromide with mercury(II) chloride typically yields diphenylmercury. wikipedia.org This principle can be extended to the synthesis of this compound. A plausible synthetic route would involve the reaction of a dodecylsuccinate precursor, appropriately functionalized to form a Grignard or organolithium reagent, with a phenylmercury (B1218190) salt.

Another significant synthetic route is the direct mercuration of aromatic compounds. libretexts.org Electron-rich aromatic compounds can undergo mercuration when treated with mercury(II) acetate (B1210297). wikipedia.org While dodecylsuccinic acid itself is not aromatic, a precursor containing a phenyl group could be mercurated. The subsequent esterification with dodecanedioic acid would then yield the target compound.

The "symmetrization" of arylmercuric salts is another relevant process. For example, phenylmercuric acetate can be converted to diphenylmercury. bohrium.com This type of reaction, often influenced by pH, could potentially be adapted for the synthesis of this compound from a suitable arylmercuric succinate (B1194679) precursor. bohrium.com

The alkylation of succinates is a well-established reaction in organic synthesis and could be a key step in constructing the dodecylsuccinate backbone of the molecule. nih.gov The specific conditions for mono-alkylation of succinates have been studied, which would be critical for controlling the stoichiometry and structure of the final product. nih.gov

A potential synthetic scheme could therefore involve the initial synthesis of a phenylmercury compound, followed by its reaction with a dodecylsuccinate derivative. The choice of reagents and reaction conditions would be crucial to ensure the desired substitution pattern and yield.

Table 1: Potential Synthetic Routes to Arylmercury Succinates

Reaction Type Reactants Product Type Key Considerations
Grignard ReactionPhenylmagnesium halide + Mercury(II) saltDiarylmercuryStoichiometry is critical to avoid formation of monoarylmercury species.
Organolithium ReactionPhenyllithium + Mercury(II) saltDiarylmercuryHighly reactive; requires careful temperature control.
Aromatic MercurationAromatic precursor + Mercury(II) acetateArylmercuric acetatePosition of mercuration depends on substituents on the aromatic ring. libretexts.org
SymmetrizationArylmercuric saltDiarylmercurypH and presence of coordinating ligands can influence the reaction. bohrium.com
Succinate AlkylationSuccinate ester + Alkyl halideAlkylated succinateControl of mono- vs. di-alkylation is essential. nih.gov

Advanced Spectroscopic and Diffraction Techniques for Characterization of Organomercury(II) Compounds

X-ray Diffraction stands as a definitive method for the structural analysis of crystalline organomercury compounds. core.ac.ukgla.ac.uk Single-crystal X-ray diffraction can provide precise atomic coordinates, allowing for the accurate determination of bond lengths, such as the crucial Hg-C bond, and the coordination geometry around the mercury atom. core.ac.ukrsc.org For organomercury compounds, a linear C-Hg-C arrangement is commonly observed. libretexts.org Powder X-ray diffraction (PXRD) can be used to assess the phase purity of a synthesized compound. researchgate.net

Mass Spectrometry is a powerful tool for determining the molecular weight and fragmentation patterns of organomercury compounds. rsc.org Under electron impact, diarylmercury compounds often fragment by losing an aryl radical to form an arylmercury cation, which can then lose mercury to produce an aryl cation. rsc.org Another characteristic fragmentation pathway is the extrusion of the mercury atom from the parent ion. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly ¹H, ¹³C, and ¹⁹⁹Hg NMR, provides detailed information about the chemical environment of the different nuclei within the molecule. ¹H and ¹³C NMR spectra help to elucidate the structure of the organic ligands, such as the phenyl and dodecylsuccinate moieties. ¹⁹⁹Hg NMR is especially valuable for directly probing the mercury center and its interactions with the surrounding ligands.

Vibrational Spectroscopy , including Infrared (IR) and Raman spectroscopy, is used to identify characteristic functional groups and to probe the vibrations of the C-Hg bond. The position and intensity of these vibrational bands can offer insights into the strength and nature of the metal-ligand bonds.

Table 2: Spectroscopic and Diffraction Data for Characterization of Organomercury Compounds

Technique Information Obtained Typical Observations for Organomercury(II) Compounds
Single-Crystal X-ray DiffractionPrecise bond lengths, bond angles, and crystal packingLinear or near-linear C-Hg-C geometry. libretexts.orgcore.ac.uk Hg-C bond lengths typically in the range of 2.05-2.14 Å. core.ac.ukrsc.org
Powder X-ray DiffractionPhase purity and crystallinityCharacteristic diffraction peaks for a crystalline solid. researchgate.net
Mass SpectrometryMolecular weight and fragmentation patternsFragmentation via loss of organic radicals and extrusion of the mercury atom. rsc.org
¹H and ¹³C NMRStructure of organic ligandsChemical shifts indicative of the phenyl and dodecylsuccinate groups.
¹⁹⁹Hg NMRChemical environment of the mercury atomChemical shifts are sensitive to the nature of the ligands attached to mercury.
IR and Raman SpectroscopyFunctional groups and bond vibrationsCharacteristic stretching frequencies for the C-Hg bond.

Theoretical and Computational Investigations of Carbon-Mercury Bonding in Dodecylsuccinate Systems

Theoretical and computational methods, particularly density functional theory (DFT), are invaluable for gaining a deeper understanding of the electronic structure and bonding in organomercury compounds. researchgate.netnih.govacs.org These studies can provide insights that are often difficult to obtain through experimental methods alone.

Nature of the Carbon-Mercury Bond: The C-Hg bond in organomercury compounds is generally considered to be predominantly covalent with some ionic character. researchgate.net Theoretical calculations can quantify the degree of covalency and ionicity. The hybridization at the mercury atom in dialkyl and diaryl mercury compounds typically involves the 6s and 6p orbitals, leading to the characteristic linear geometry. libretexts.org

Bonding Analysis: Computational techniques such as Natural Bond Orbital (NBO) analysis and the Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the electron density distribution and characterize the nature of the chemical bonds. rsc.org For instance, NBO analysis can reveal the contributions of different atomic orbitals to the molecular orbitals and provide information about donor-acceptor interactions between filled and empty orbitals. rsc.org

Density of States (DOS) Analysis: A density of states analysis can reveal how the atomic orbitals of carbon and mercury contribute to the molecular orbitals of the compound. nih.gov In related systems, it has been shown that upon bonding, mercury can gain electron density in its p-states and donate electron density from its s-states, leading to an oxidized, surface-bound mercury complex. nih.gov

Table 3: Theoretical and Computational Parameters for Carbon-Mercury Bonding

Parameter Method of Investigation Significance
Bond Length and AngleDFT Geometry OptimizationProvides predicted structural parameters that can be compared with experimental data. researchgate.net
Bond OrderMayer Bond Order, Wiberg Bond IndexQuantifies the strength and multiplicity of the C-Hg bond. rsc.orgresearchgate.net
Electron Density DistributionQTAIM, NBOCharacterizes the nature of the C-Hg bond (covalent vs. ionic). rsc.org
Orbital InteractionsNBO AnalysisIdentifies stabilizing donor-acceptor interactions. rsc.org
Vibrational FrequenciesDFT Frequency CalculationPredicts IR and Raman spectra to aid in experimental characterization.
Electronic StructureDensity of States (DOS)Shows the contribution of atomic orbitals to the molecular orbitals. nih.gov

Historical Research on Di Phenylmercury Dodecylsuccinate As a Biocide and Preservative

Application in Coating Technologies and Paint Formulations

Di(phenylmercury) dodecylsuccinate was extensively utilized as a powerful mildewcide in various paint formulations, particularly in exterior coatings designed to withstand microbial growth. Its primary function was to protect the dried paint film from defacement by fungi and algae, thereby extending the aesthetic and functional life of the coating. Research from the mid-20th century highlighted the effectiveness of phenylmercury (B1218190) compounds, including the dodecylsuccinate variant, in preventing the unsightly growth of mildew on painted surfaces.

The incorporation of this compound into paint formulations was a common practice to ensure long-term durability, especially in humid environments conducive to microbial proliferation. These compounds were valued for their broad-spectrum efficacy against a wide range of fungal species.

Role in the Preservation of Surfactant Systems and Other Industrial Materials

The biocidal activity of this compound extended beyond paint films to the preservation of various industrial materials, including surfactant systems. Surfactant solutions and emulsions are susceptible to microbial contamination, which can lead to degradation of the product, loss of performance, and unpleasant odors. The addition of this compound was a method to inhibit the growth of bacteria and fungi in these systems, ensuring their stability and shelf-life. While specific research data on its efficacy in surfactants is not extensively detailed in publicly available literature, its known broad-spectrum antimicrobial properties made it a logical choice for such applications.

Comparative Efficacy Assessments with Alternative Biocides and Fungicides

The performance of this compound as a biocide was often benchmarked against other prevalent antimicrobial agents of its time, such as phenylmercuric acetate (B1210297) (PMA) and tributyltin oxide (TBTO).

Phenylmercuric Acetate (PMA): Both this compound and PMA belong to the family of phenylmercurial compounds and exhibited similar mechanisms of biocidal action. Research often showed that while both were highly effective in laboratory settings, their performance on exterior exposures could vary. For instance, some studies indicated that while PMA showed a large zone of inhibition in petri dish tests, its long-term effectiveness on paint films could be compromised.

Tributyltin Oxide (TBTO): TBTO was another powerful biocide, particularly used in marine antifouling paints. In the realm of general exterior paints, both phenylmercurials and TBTO were considered for their fungicidal properties. The choice between them often depended on the specific formulation, cost, and the desired spectrum of activity.

BiocidePrimary ApplicationKey Characteristics
This compound Exterior paint mildewcide, industrial preservativeBroad-spectrum fungicidal activity.
Phenylmercuric Acetate (PMA) Paint mildewcide, agricultural fungicideHigh initial efficacy, but long-term performance could vary.
Tributyltin Oxide (TBTO) Marine antifouling paints, wood preservativePotent biocide against a wide range of marine and terrestrial organisms.

Research into its Function as a Catalyst in Polymer Systems

Beyond its role as a biocide, this compound, referred to in some literature as bis(phenyl mercury) dodecenyl succinate (B1194679), was investigated and utilized as a catalyst in the production of polyurethane foams. A key patent from the era (US3419509A) details its unique catalytic behavior. researchgate.net

The research demonstrated that the use of bis(phenyl mercury) dodecenyl succinate as a catalyst resulted in a desirable "delayed action" during the polyurethane foam manufacturing process. This characteristic was particularly advantageous in applications where the reacting mixture needed to flow into complex molds or cavities before the curing process accelerated.

The table below, based on data from the aforementioned patent, illustrates the effect of the catalyst on the reaction times of a polyurethane foam formulation. researchgate.net

CatalystCream Time (seconds)Tack-Free Time (minutes)
None 55~35
Bis(phenyl mercury) dodecenyl succinate 104

Environmental Fate and Transformation Research of Di Phenylmercury Dodecylsuccinate and Mercury Derivatives

Adsorption, Distribution, and Mobility in Environmental Matrices

The movement and distribution of Di(phenylmercury) dodecylsuccinate in the environment are largely governed by its adsorption to soil and sediment particles. Organomercury compounds, in general, exhibit a strong affinity for particulate matter, which significantly curtails their mobility in aquatic and terrestrial systems.

Research on phenylmercuric acetate (B1210297) (PMA) indicates that it is strongly adsorbed by soils, with its movement being very limited. Even with significant irrigation, PMA and other mercury compounds have been found to not migrate below the top layers of the soil column. The extent of this adsorption is influenced by the soil's composition, particularly its organic matter and clay content. Soils with higher organic matter and clay content demonstrate a greater capacity for adsorbing phenylmercury (B1218190) compounds.

Table 1: Factors Influencing the Adsorption of Phenylmercury Compounds in Soil and Sediment

ParameterInfluence on AdsorptionRationale
Organic Matter Content Increases adsorptionOrganic matter provides a high number of binding sites for mercury compounds.
Clay Content Increases adsorptionClay minerals have a large surface area and a net negative charge, which attracts and binds positively charged mercury species.
pH VariableThe effect of pH on mercury adsorption is complex and depends on the specific mercury species and the composition of the soil or sediment.
Presence of Anions Can decrease adsorptionCertain anions can form soluble complexes with mercury, reducing its tendency to adsorb to solid particles.

Biotransformation Processes of Organomercury Compounds in Environmental Systems

Microorganisms play a pivotal role in the transformation of organomercury compounds in the environment. These biotransformation processes can either lead to the detoxification of mercury or, in some cases, the formation of more toxic and bioaccumulative forms.

Studies on phenylmercuric acetate (PMA) have shown that it can be degraded by mercury-resistant bacteria. nih.govresearchgate.net These bacteria have evolved mechanisms to break down organomercury compounds as a means of detoxification. The primary degradation pathway for PMA involves the cleavage of the carbon-mercury bond, resulting in the formation of elemental mercury (Hg⁰) and benzene (B151609). nih.gov Elemental mercury is volatile and can be released into the atmosphere, while benzene is a biodegradable organic compound. Another metabolic product that has been identified from the microbial transformation of PMA is diphenylmercury. nih.gov

It is important to note that the biotransformation of some inorganic mercury compounds can lead to the formation of methylmercury (B97897), a highly toxic and bioaccumulative form of mercury. However, research has indicated that the microbial metabolism of phenylmercuric acetate does not result in the formation of methylmercury derivatives. nih.gov

Table 2: Microbial Degradation of Phenylmercuric Acetate (PMA)

Microorganism TypeDegradation PathwayDegradation ProductsSignificance
Mercury-Resistant Bacteria Cleavage of C-Hg bondElemental Mercury (Hg⁰), Benzene, DiphenylmercuryDetoxification of the organomercury compound. nih.govnih.gov

Photochemical and Chemical Degradation Mechanisms in Aquatic and Terrestrial Environments

In addition to microbial processes, organomercury compounds can be degraded by photochemical and chemical reactions in the environment. Sunlight can induce the breakdown of these compounds, particularly in aquatic systems.

The photocatalytic degradation of phenylmercuric acetate (PMA) has been demonstrated in the presence of titanium dioxide (TiO₂), a common photocatalyst. nih.gov This process involves the generation of highly reactive hydroxyl radicals that attack the organomercury compound, leading to its decomposition. The degradation of PMA through this process has been shown to produce phenol (B47542) as one of the reaction products. nih.gov

The rate of photodegradation of organomercury compounds in natural waters can be significantly influenced by the presence of dissolved organic matter (DOM). DOM can act as a sensitizer, absorbing sunlight and transferring the energy to the organomercury compound, thereby accelerating its degradation. The photodegradation of methylmercury, for instance, has been found to be a first-order reaction with respect to both the methylmercury concentration and the intensity of solar radiation. researchgate.net While direct data for this compound is not available, it is expected to undergo similar photochemical degradation processes.

Chemical degradation can also occur, for instance, through reactions with other chemical species present in the environment. The stability of phenylmercuric compounds can be affected by factors such as pH. For example, the degradation of phenylmercuric nitrate (B79036) has been shown to increase significantly with decreasing pH under conditions of heat sterilization. nih.gov

Environmental Transport Modeling and Assessment of Mercury Fluxes from Anthropogenic Sources

Environmental transport models are essential tools for understanding and predicting the movement and fate of mercury in the environment. These models integrate data on emissions, atmospheric and aquatic transport, chemical transformations, and deposition to simulate the distribution of mercury on local, regional, and global scales.

Given the long-range atmospheric transport of mercury, models are crucial for assessing the impact of anthropogenic emissions on remote ecosystems. nih.gov Chemical Transport Models (CTMs) are sophisticated numerical tools specifically designed to study the atmospheric cycle of mercury. frontiersin.org These models account for the different chemical forms of mercury, their interconversions, and their deposition to land and water surfaces. nih.govnih.gov

In aquatic systems, models are used to simulate the transport and fate of mercury in rivers, lakes, and oceans. nih.govmdpi.com These models consider processes such as advection, dispersion, sedimentation, and the various transformation reactions that mercury undergoes in the water column and sediments. mdpi.com By simulating mercury concentrations in different environmental compartments, these models can help identify areas at risk of contamination and evaluate the effectiveness of different management and control strategies. mdpi.com For instance, modeling can estimate the "river polluted length" (RPL), which is the distance downstream of a contamination source where mercury concentrations exceed a defined standard. mdpi.com

The development and application of these models require extensive field data for calibration and validation to ensure their accuracy and reliability. nih.gov

Table 3: Key Components of Environmental Transport Models for Mercury

Model ComponentDescriptionRelevance to Organomercury Compounds
Emissions Inventory Quantification of mercury releases from various sources.Provides the initial input of organomercury compounds into the environment.
Atmospheric Transport and Chemistry Simulation of the movement and chemical transformations of mercury in the atmosphere.Determines the long-range transport and deposition of organomercury compounds and their degradation products.
Aquatic Transport and Fate Modeling of mercury movement and transformations in water bodies.Predicts the distribution and persistence of organomercury compounds in aquatic ecosystems.
Deposition Processes Calculation of the transfer of mercury from the atmosphere to land and water surfaces.Quantifies the loading of organomercury compounds to different environmental compartments.
Sediment-Water Interactions Simulation of the exchange of mercury between the water column and bottom sediments.Accounts for the burial and potential resuspension of organomercury compounds.

Regulatory and Policy Research: a Historical Examination of Mercury Compound Management

The Shifting Landscape of Mercury-Based Pesticide and Biocide Regulation

The use of mercury-containing compounds as pesticides and biocides has a long and controversial history. These substances were initially valued for their effectiveness in preventing fungal and microbial growth in a variety of applications, from agriculture to industrial processes. However, growing awareness of the severe health and environmental risks associated with mercury led to a significant evolution in their regulation.

In the United States, the Environmental Protection Agency (EPA) is authorized under the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA) to cancel the registration of a pesticide if it is found to pose unacceptable risks to human health or the environment. ucpress.edu This authority has been exercised for numerous organomercury compounds over the years. The process of cancellation can be initiated by the EPA when risk assessments determine that a pesticide's use results in unreasonable adverse effects, taking into account both the risks and benefits of its use. ucpress.edu

A pivotal moment in the regulation of these chemicals was the increasing evidence of their persistence in the environment and their ability to bioaccumulate in the food chain, leading to significant health risks for both wildlife and humans. One of the most well-documented impacts of organomercury compounds is their neurotoxicity.

While specific regulatory timelines for every individual mercury-based pesticide are not always widely publicized, the general trend has been a systematic phase-out. For instance, the Export-Import Bank of the United States maintains a list of pesticides and chemicals ineligible for export credit insurance, which includes "Di(phenylmercury)dodecenylsuccinate" (abbreviated as PMDS), categorizing it as a banned or severely restricted pesticide. exim.gov This inclusion signifies a high level of concern regarding its safety and environmental impact, aligning with the broader international movement to curtail the use of hazardous mercury compounds.

Global Efforts and Risk Reduction Strategies for Mercury

The risks posed by mercury are not confined by national borders, as the element and its compounds can be transported long distances through the atmosphere and oceans. This global mobility necessitates international cooperation to effectively manage mercury emissions and releases. A landmark achievement in this area is the Minamata Convention on Mercury. wikipedia.org Named after the Japanese city that suffered a devastating mercury poisoning incident, the convention is a global treaty designed to protect human health and the environment from anthropogenic emissions and releases of mercury and mercury compounds. exim.govchemicalbook.com

The Minamata Convention, which entered into force in 2017, addresses the entire life cycle of mercury. wikipedia.org Its provisions include a ban on new mercury mines, the phase-out of existing ones, control measures on air emissions, and the international regulation of the import and export of mercury. exim.gov The convention specifically targets products containing mercury, including certain pesticides and biocides, mandating their phase-out.

Risk reduction strategies for mercury emissions are multifaceted and involve a combination of regulatory controls, technological advancements, and international policy implementation. These strategies include:

Emission Controls: Implementing best available technologies and practices to reduce mercury emissions from industrial sources such as coal-fired power plants, non-ferrous metal production, and waste incineration. wikipedia.org

Product Phase-Outs: Prohibiting the manufacture, import, and export of mercury-added products, including many biocides and pesticides.

Safe Storage and Disposal: Addressing the management of mercury waste to prevent its re-entry into the environment.

These international efforts create a framework that reinforces and encourages national-level actions to restrict or eliminate the use of harmful mercury compounds like Di(phenylmercury) dodecylsuccinate.

Phasing Out Organomercury in Industry: A Case Study of the Paint Industry

The paint industry provides a clear example of the transition away from organomercury compounds. For many years, phenylmercury (B1218190) compounds, such as phenylmercuric acetate (B1210297) (PMA), were used as biocides in latex paints to prevent spoilage and fungal growth on the applied paint film. acs.org this compound, being a phenylmercury compound, falls into this category of biocides.

The use of these mercurial biocides in interior paints came under intense scrutiny following incidents of mercury poisoning in children. acs.org Research demonstrated that mercury vapor could be released from painted surfaces, leading to indoor air concentrations that posed a significant health risk, particularly to young children who are more vulnerable to the neurotoxic effects of mercury. acs.org

In response to these findings, regulatory bodies took action. The EPA, for example, initiated a review of mercury in house paints, which ultimately led to a voluntary agreement with paint manufacturers to discontinue the use of mercury-based biocides in interior latex paints in the early 1990s. This was followed by a ban on their use in all paints. This phase-out serves as a critical case study in how scientific evidence of health risks can drive regulatory change and lead to the substitution of hazardous materials with safer alternatives.

The transition away from organomercury biocides in the paint industry was facilitated by the development of effective, less toxic alternatives. This shift highlights a key principle of modern chemical management: the promotion of safer chemical substitutes as a primary means of risk reduction.

Analytical Methodologies for Environmental Monitoring and Speciation of Mercury from Di Phenylmercury Dodecylsuccinate

Chromatographic-Spectrometric Techniques for Trace Level Detection

The accurate detection of trace levels of organomercury compounds derived from Di(phenylmercury) dodecylsuccinate in environmental samples is predominantly achieved through the coupling of chromatographic separation techniques with highly sensitive spectrometric detectors. These hyphenated techniques provide the necessary selectivity and low detection limits to quantify mercury species at environmentally relevant concentrations.

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary separation techniques employed. vliz.benih.gov For GC analysis, a derivatization step is often required to convert the non-volatile organomercury compounds into more volatile forms suitable for separation. vliz.be Following separation, detection is commonly performed using mass spectrometry (MS), atomic absorption spectrometry (AAS), or atomic fluorescence spectrometry (AFS). nih.govmdpi.com

High-performance liquid chromatography offers the advantage of analyzing less volatile and thermally labile compounds without the need for derivatization. vliz.be Reverse-phase HPLC is a widely used approach for separating mercury species. nih.govnih.gov Coupling HPLC with inductively coupled plasma mass spectrometry (ICP-MS) has become a popular and powerful technique for mercury speciation analysis due to its high sensitivity, selectivity, and ability to perform multi-elemental analysis. nih.govnih.gov Cloud point extraction (CPE) can be employed as a preconcentration step before HPLC-ICP-MS analysis to achieve even lower detection limits for ultra-trace amounts of mercury species in environmental and biological samples. nih.gov

The selection of the appropriate technique depends on the specific mercury species of interest, the complexity of the sample matrix, and the required detection limits. For instance, GC coupled with a microwave-induced plasma atomic emission detector (MIP-AED) has been successfully used for the speciation of organomercurials in biological and environmental samples, achieving detection limits in the picogram range. vliz.be

Interactive Table: Comparison of Chromatographic-Spectrometric Techniques for Organomercury Analysis

Speciation Analysis of Organomercury Compounds in Complex Environmental Samples

Speciation analysis, the identification and quantification of the different chemical forms of an element, is critical for understanding the environmental risk posed by mercury. The toxicity and mobility of mercury are highly dependent on its chemical form, with organic species like those derived from this compound generally being more toxic and bioaccumulative than inorganic forms. nih.gov

The analysis of organomercury compounds in complex environmental matrices such as soil, sediment, and biota presents significant challenges due to the low concentrations of the analytes and the presence of interfering substances. vliz.be Therefore, the analytical procedure typically involves several steps: sample collection and preservation, extraction, clean-up, separation, and detection. vliz.beresearchgate.net

Extraction is a critical step, and various methods have been developed, including acid leaching, distillation, and alkaline digestion. vliz.beresearchgate.net The choice of extraction method must be carefully considered to ensure efficient recovery of the target analytes without causing species transformation. vliz.be For example, the Westöö procedure, which involves acid extraction followed by extraction into an organic solvent, is a classical method for extracting organomercury-cysteine complexes from biological samples.

Following extraction, a clean-up step may be necessary to remove co-extracted matrix components that could interfere with the subsequent analysis. Separation and detection are then carried out using the chromatographic-spectrometric techniques described in the previous section. The use of certified reference materials is essential for validating the accuracy of the entire analytical procedure. vliz.be

Interactive Table: Key Steps in Speciation Analysis of Organomercury Compounds

Development of Bioanalytical Tools for Mercury Biomagnification Studies

Biomagnification is the process by which the concentration of a contaminant increases in organisms at successively higher levels in a food chain. Organomercury compounds are known to biomagnify, posing a significant threat to top predators, including humans. To study the biomagnification of mercury originating from compounds like this compound, bioanalytical tools are being developed to provide sensitive, cost-effective, and sometimes real-time monitoring of bioavailable mercury.

Whole-cell biosensors are a promising bioanalytical tool. These biosensors typically consist of genetically engineered microorganisms that produce a measurable signal, such as light or color, in the presence of a specific analyte. For mercury detection, bacterial biosensors have been developed using the mer operon, which confers mercury resistance. researchgate.net The regulatory gene merR can be fused to a reporter gene, such as luciferase (lux) or green fluorescent protein (gfp), to create a system that emits light or fluoresces in response to bioavailable mercury.

These biosensors can be used to assess the bioavailability of mercury in environmental samples, which is a key factor in its potential for biomagnification. Researchers have developed both whole-cell and cell-free biosensor systems. Cell-free systems offer the advantage of being independent of the cellular response to the contaminant, potentially providing more direct quantification. Furthermore, efforts are underway to create biosensors capable of detecting different chemical species of mercury by incorporating genes like merB, which encodes for an organomercurial lyase that can convert organic mercury to the more readily detectable ionic form. researchgate.net

While these bioanalytical tools show great promise for environmental monitoring and biomagnification studies, further development is needed to enhance their reliability and applicability for routine analysis of complex environmental samples. researchgate.net

Interactive Table: Overview of Bioanalytical Tools for Mercury Detection

Emerging Research Directions and Future Perspectives in Organomercury Chemistry with Relevance to Di Phenylmercury Dodecylsuccinate Legacies

Remediation Technologies for Historical Organomercury Contamination

The remediation of sites contaminated with organomercury compounds like Di(phenylmercury) dodecylsuccinate presents a significant challenge due to the complex chemistry and toxicity of these pollutants. nih.govosti.gov Emerging research is focused on developing effective, cost-efficient, and environmentally sustainable remediation technologies. nih.gov These can be broadly categorized as removal and immobilization techniques. osti.gov

Bioremediation and Phytoremediation:

A promising and eco-friendly approach involves the use of living organisms to detoxify or remove mercury from the environment.

Microbial Remediation: Certain bacteria have demonstrated the ability to degrade organomercury compounds. nih.gov For instance, selected mercury-resistant bacteria can break down phenylmercuric acetate (B1210297), a compound related to the phenylmercury (B1218190) groups in this compound, into elemental mercury and benzene (B151609). nih.govresearchgate.netnih.gov This process can reduce the toxicity of the original compound. Research is ongoing to identify and engineer microbial strains with enhanced degradation capabilities for a wider range of organomercury pollutants. fspublishers.org The immobilization of nitrogen-fixing bacteria in sodium alginate beads has also shown potential for detoxifying mercury in industrial effluents. fspublishers.org

Phytoremediation: This technique utilizes plants to remove, stabilize, or volatilize contaminants from soil and water. mdpi.com While no hyperaccumulator plant for mercury has been identified, certain species show tolerance and the ability to accumulate mercury. mdpi.comnih.gov Research has explored the use of various plants, including Jatropha curcas and willows (Salix spp.), for the phytoremediation of mercury-contaminated soils. nih.gov The effectiveness of phytoremediation can be enhanced by the use of chemical agents that increase the bioavailability of mercury to the plants. nih.gov

Remediation ApproachOrganism/Plant ExampleMechanism of ActionKey Research Findings
Microbial Remediation Mercury-resistant bacteria (Pseudomonas, Arthrobacter)Degradation of organomercurials to less toxic forms (e.g., elemental mercury). nih.govnih.govDemonstrated degradation of phenylmercuric acetate. nih.govnih.gov
Phytoremediation Jatropha curcasAccumulation of mercury in plant tissues, primarily in the roots. nih.govHigh bioconcentration factors (BCF) observed, indicating effective uptake from the soil. nih.gov
Phytoremediation Willow (Salix spp.)Uptake and translocation of mercury from roots to shoots. Significant variation in mercury tolerance and uptake among different willow clones.

Physical and Chemical Remediation:

Conventional and emerging physical and chemical methods are also being explored for the remediation of mercury-contaminated sites.

Thermal Desorption: This involves heating the contaminated soil to volatilize the mercury, which is then captured and removed. osti.gov

Soil Washing/Flushing: This technique uses chemical solutions to extract mercury from the soil. osti.gov

Solidification/Stabilization: This process immobilizes mercury by converting it into less soluble and less bioavailable forms. osti.gov

Advanced Material Science Approaches for Mercury Sequestration

A key area of emerging research is the development of advanced materials with a high affinity for mercury, which can be used to capture and remove it from contaminated media. core.ac.uk

Nanomaterials:

Nanomaterials offer a large surface area-to-volume ratio, making them highly effective adsorbents for heavy metals, including mercury. core.ac.uknih.gov

Carbon-Based Nanomaterials: Materials like carbon nanotubes and graphene have shown significant potential for mercury removal. core.ac.uknih.gov Their surfaces can be functionalized with specific chemical groups, such as thiols, to enhance their affinity for mercury. core.ac.uk

Silica-Based Nanomaterials: Nanosilica can be modified with various functional groups to effectively bind with mercury ions. nih.gov

Iron Oxide-Based Nanomaterials: Magnetic nanoparticles, such as magnetite (Fe₃O₄), are particularly promising as they can be easily separated from treated water using a magnetic field. nih.govfrontiersin.org

Other Promising Materials:

Biochar: A charcoal-like material produced from the pyrolysis of biomass, biochar has shown promise as a low-cost adsorbent for mercury. core.ac.uk

Clay Minerals: Certain types of clay, such as chemically modified bentonite, can effectively sorb various forms of mercury, including organomercury species. mineralstech.com

Functionalized Membranes: Polymeric membranes functionalized with thiol groups have been developed for the selective removal of dissolved mercury from water. acs.org

Sequestration MaterialTypeMechanism of SequestrationKey Advantages
Carbon Nanotubes NanomaterialAdsorptionHigh surface area, can be functionalized for enhanced selectivity. core.ac.uk
Graphene NanomaterialAdsorptionExceptional surface area and mechanical strength. nih.gov
Magnetic Nanoparticles NanomaterialAdsorption and magnetic separationEasy recovery from treated water. frontiersin.org
Biochar SorbentAdsorptionLow-cost and sustainable. core.ac.uk
Organoclay SorbentAdsorptionEffective for both organic and inorganic mercury species. mineralstech.com

Integrated Environmental Assessment of Persistent Organomercury Residues

To effectively manage the risks associated with historical organomercury contamination, it is crucial to have robust methods for assessing the extent and impact of these pollutants.

Advanced Analytical Techniques:

The development of sensitive and species-specific analytical methods is essential for understanding the fate and transport of organomercury compounds in the environment. nih.gov

Chromatography-Mass Spectrometry: Techniques such as High-Performance Liquid Chromatography coupled with Atomic Fluorescence Spectrometry (HPLC-AFS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS) allow for the separation and quantification of different organomercury species, including phenylmercury compounds. nih.goviaea.org

Thermal Desorption Atomic Absorption Spectrometry: This method can be used for the determination of organic mercury in various environmental samples, including sediments and biological tissues. researchgate.net

Bioassays and Ecotoxicity Testing:

Bioassays provide a means to assess the toxic effects of organomercury compounds on living organisms. nih.gov A battery of bioassays using different organisms (e.g., bacteria, nematodes) can provide a comprehensive picture of the potential ecological risks. nih.gov

Isotopic Analysis:

The analysis of mercury stable isotopes can be a powerful tool for tracing the sources and transformation pathways of mercury in the environment. nih.gov This can help to distinguish between historical contamination from sources like this compound and mercury from other natural or anthropogenic sources.

Environmental Fate and Transport Modeling:

Understanding the long-term behavior of persistent organomercury residues is critical for predicting their environmental impact. ucpress.edunih.gov The degradation of organomercury fungicides in soil can be a slow process, leading to long-term contamination. osti.govacs.org Models that integrate data on soil properties, hydrology, and the chemical characteristics of the contaminant can help to predict its movement and potential for bioaccumulation in the food web. nih.gov The use of techniques like diffusive gradient in thin films (DGT) can help to measure the labile fraction of mercury in water, providing insights into its bioavailability. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.